Benzyl 4-nitrophenyl carbonate
CAS No.: 13795-24-9
Cat. No.: VC20887188
Molecular Formula: C14H11NO5
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13795-24-9 |
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Molecular Formula | C14H11NO5 |
Molecular Weight | 273.24 g/mol |
IUPAC Name | benzyl (4-nitrophenyl) carbonate |
Standard InChI | InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 |
Standard InChI Key | QIXRWIVDBZJDGD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Physical Properties
Basic Identification
Benzyl 4-nitrophenyl carbonate is identified by the CAS Registry Number 13795-24-9 . This organic compound is classified as a carbonate ester and serves as an important reagent in organic synthesis . Its systematic IUPAC name is "carbonic acid, 4-nitrophenyl phenylmethyl ester," though it is also commonly known by several alternative names including "benzyl p-nitrophenyl carbonate," "4-nitrophenyl benzyl carbonate," and "p-nitrophenyl benzyl carbonate" .
Structural Characteristics
The molecular structure of benzyl 4-nitrophenyl carbonate consists of a benzyl group and a 4-nitrophenyl moiety connected through a carbonate linkage. This arrangement gives the compound its characteristic reactivity profile and makes it particularly useful in protecting group chemistry. The compound has a molecular formula of C₁₄H₁₁NO₅ with a molecular weight of 273.24 g/mol (or 273.25 g/mol according to some sources) .
Chemical Identifiers and Notations
For computational and database purposes, benzyl 4-nitrophenyl carbonate is represented by several standardized notations as shown in Table 1.
Identifier Type | Notation |
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InChI | InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 |
InChIKey | QIXRWIVDBZJDGD-UHFFFAOYSA-N |
SMILES | [O-]N+c1ccc(OC(=O)OCc2ccccc2)cc1 |
CAS Registry Number | 13795-24-9 |
Table 1: Chemical identifiers for benzyl 4-nitrophenyl carbonate
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of benzyl 4-nitrophenyl carbonate can be achieved through multiple synthetic pathways. One common method involves the reaction between 4-nitrophenyl chloroformate and benzyl alcohol in the presence of pyridine, using dichloromethane as a solvent. This approach has been documented in studies related to HIV-1 protease inhibitors, indicating the compound's relevance in pharmaceutical research.
An alternative synthetic route utilizes the reaction of 4-nitrophenol with benzyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction is typically conducted under anhydrous conditions to prevent the unwanted hydrolysis of the ester. The general reaction scheme can be represented as:
4-Nitrophenol + Benzyl chloroformate → Benzyl 4-nitrophenyl carbonate + HCl
Reaction Conditions and Optimization
The successful synthesis of benzyl 4-nitrophenyl carbonate requires careful control of reaction conditions. Anhydrous conditions are essential to prevent hydrolysis of the reactive intermediates and the final product. Temperature control is also critical, with reactions typically performed at low to moderate temperatures (0-25°C) to minimize side reactions.
The choice of base is another important consideration. While pyridine is commonly used, other bases such as triethylamine may offer advantages in terms of yield or product purity depending on the specific reaction setup. The stoichiometry of reactants also plays a crucial role in optimizing the yield and purity of the final product.
Industrial Production Considerations
For industrial-scale production, continuous flow reactors offer advantages for the synthesis of benzyl 4-nitrophenyl carbonate. These reactors enable precise control of reaction parameters such as temperature, pressure, and reactant concentrations, resulting in higher yields and improved product purity. Additionally, continuous flow processes can minimize the handling of potentially hazardous intermediates and reduce waste generation compared to batch processes.
Chemical Reactivity Profile
Hydrolysis Reactions
Benzyl 4-nitrophenyl carbonate undergoes hydrolysis in the presence of water, particularly under basic conditions. This reaction is of particular interest as it forms the basis for the compound's use as a protecting group. Under basic conditions, hydrolysis results in the formation of 4-nitrophenol, carbon dioxide, and benzyl alcohol .
The 4-nitrophenolate ion formed under basic conditions has a characteristic yellow color with an absorption maximum at 413 nm, providing a convenient spectrophotometric method for monitoring the deprotection reaction . This colorimetric property makes benzyl 4-nitrophenyl carbonate particularly useful in applications where visual or spectroscopic monitoring of reaction progress is desired.
Stability Characteristics
An important feature of benzyl 4-nitrophenyl carbonate is its selective reactivity profile. The compound demonstrates relatively good stability in aqueous and acidic solutions, while being susceptible to cleavage under basic conditions . This stability profile is crucial for its application as a base-labile protecting group that remains intact during acid-catalyzed reactions.
Research has shown that the compound remains stable at neutral pH but undergoes hydrolysis at increased rates as pH increases, with optimal deprotection occurring at pH 12 and above . This selective reactivity allows for orthogonal protection strategies in multifunctional molecules.
Additional Reaction Pathways
Beyond hydrolysis, benzyl 4-nitrophenyl carbonate can participate in several other types of reactions:
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Reduction reactions: The nitro group can be reduced to an amino group using appropriate reducing agents, such as hydrogen gas with a palladium catalyst.
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Nucleophilic substitution: The carbonate group can react with nucleophiles like amines or alcohols to form carbamates or different carbonates, respectively.
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Decarboxylation: Following hydrolysis, the intermediate carbonate species can undergo decarboxylation, an important feature for irreversible deprotection reactions .
Applications in Organic Synthesis
Protecting Group Chemistry
The primary application of benzyl 4-nitrophenyl carbonate lies in protecting group chemistry. In organic synthesis, protecting groups are essential for controlling chemoselectivity and preventing unwanted side reactions during multistep syntheses . Benzyl 4-nitrophenyl carbonate serves as a precursor for introducing carbonate-based protecting groups onto alcohols.
The compound is particularly valuable in situations where traditional acid-labile protecting groups like tert-butyloxycarbonyl (Boc) are unsuitable due to acid-sensitive substrates . The base-labile nature of the protection provided by this compound offers an orthogonal approach, enabling selective deprotection in the presence of acid-sensitive functional groups.
Spectrophotometric Applications
A notable feature of benzyl 4-nitrophenyl carbonate is the spectrophotometric trackability of its deprotection reactions. Hydrolysis yields 4-nitrophenol, which exists as a bright yellow 4-nitrophenolate ion under basic conditions with an absorption maximum at 413 nm . This property enables:
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Real-time monitoring of deprotection reactions
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Quantitative analysis of reaction kinetics
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Development of colorimetric assays for enzyme activity
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Verification of deprotection completion without complex analytical methods
Analytical Methods and Characterization
Spectroscopic Identification
Several spectroscopic techniques can be employed for the identification and characterization of benzyl 4-nitrophenyl carbonate:
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UV-Visible Spectroscopy: The compound and its hydrolysis product (4-nitrophenol) have characteristic absorption patterns that allow for identification and quantification .
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Infrared Spectroscopy: The carbonate group (C=O stretching), nitro group (N-O stretching), and aromatic rings present in the molecule give rise to characteristic IR absorption bands.
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Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide valuable structural information, with characteristic signals for the benzyl methylene protons, aromatic protons, and carbonate carbon.
Chromatographic Analysis
Chromatographic techniques suitable for the analysis of benzyl 4-nitrophenyl carbonate include:
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quantitative analysis.
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Thin-Layer Chromatography (TLC): Provides a simple method for reaction monitoring and preliminary identification.
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Gas Chromatography (GC): May be applicable for analysis of the more volatile derivatives or reaction products.
Kinetic Studies
Recent research has focused on the kinetics of hydrolysis reactions involving benzyl 4-nitrophenyl carbonate. Spectrophotometric studies have demonstrated that the deprotection rate is highly pH-dependent, with significant acceleration observed only under basic conditions . These kinetic studies provide valuable insights for optimization of deprotection protocols in synthetic applications.
Structure-Activity Relationships
Leaving Group Efficiency
The 4-nitrophenyl group serves as an effective leaving group in benzyl 4-nitrophenyl carbonate due to its relatively low pKa (7.15 at 25°C) . This property enables deprotection under milder basic conditions compared to other carbonate derivatives. The electron-withdrawing nitro group enhances the leaving group ability by stabilizing the negative charge in the resulting phenolate ion.
Comparison with Related Compounds
Studies have compared 4-nitrophenyl carbonates and carbamates as base-labile protecting groups. The carbonate derivatives (like benzyl 4-nitrophenyl carbonate) generally undergo hydrolysis more readily than their carbamate counterparts, which require higher pH for effective deprotection . This difference in reactivity provides synthetic chemists with options for fine-tuning the protection-deprotection strategy based on specific requirements.
Structural Modifications
Structural modifications of benzyl 4-nitrophenyl carbonate can alter its reactivity profile. For example, substitutions on the benzyl ring can affect the electron density and consequently the stability of the carbonate linkage. Similarly, alternative leaving groups with different electronic properties can be explored to modulate the deprotection kinetics for specific applications.
Future Research Directions
Expanded Applications
While current research has established the utility of benzyl 4-nitrophenyl carbonate as a protecting group reagent, there remains potential for expanding its applications in areas such as:
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Bioconjugation chemistry for the preparation of biomolecule-small molecule conjugates
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Development of prodrugs with controlled release properties
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Materials science applications requiring controlled degradation or stimulus-responsive properties
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Green chemistry approaches utilizing the spectrophotometric monitoring capabilities
Mechanistic Investigations
Further mechanistic studies could provide deeper insights into the factors influencing the hydrolysis kinetics of benzyl 4-nitrophenyl carbonate under various conditions. Understanding these mechanisms at a molecular level could facilitate the design of improved derivatives with tailored reactivity profiles.
Sustainable Synthesis
Development of more sustainable synthetic routes for benzyl 4-nitrophenyl carbonate represents another important direction for future research. This could include exploration of greener solvents, catalytic methods, and continuous flow processes to reduce the environmental impact of its production.
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